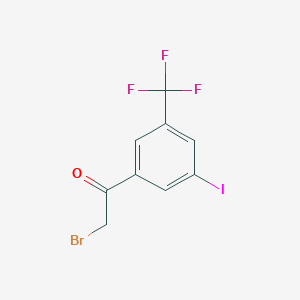

3-Iodo-5-(trifluoromethyl)phenacyl bromide

Description

Significance of Phenacyl Bromides as Versatile Synthetic Intermediates

Phenacyl bromides, a class of α-halo ketones, are well-established and highly valued intermediates in organic synthesis. Their versatility arises from the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows them to participate in a wide array of chemical transformations, making them ideal precursors for the synthesis of a diverse range of organic molecules.

The primary application of phenacyl bromides lies in the construction of heterocyclic compounds. They readily react with various nucleophiles, such as amines, thioureas, and amidines, to form five, six, and even seven-membered rings containing nitrogen, sulfur, and oxygen heteroatoms. These heterocyclic scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of the α-bromo ketone moiety facilitates classical reactions like the Hantzsch thiazole (B1198619) synthesis and the Gabriel synthesis of primary amines, further expanding their synthetic utility.

Importance of Halogenated and Trifluoromethylated Aromatics in Chemical Research

The presence of both iodine and a trifluoromethyl group on the aromatic ring of 3-Iodo-5-(trifluoromethyl)phenacyl bromide significantly enhances its value in chemical research, particularly in the context of medicinal chemistry and materials science.

Halogenated Aromatic Compounds: The introduction of halogen atoms onto an aromatic ring can profoundly influence a molecule's physicochemical properties. Halogens, particularly iodine, can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering. Furthermore, the carbon-iodine bond is relatively weak, making it an excellent leaving group in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the facile introduction of various substituents at the iodinated position, providing a powerful tool for molecular diversification.

Overview of Key Research Trajectories Involving this compound

While specific, in-depth research solely focused on this compound is still emerging, its structural motifs point towards several promising research avenues. The primary trajectory for this compound is its application as a versatile building block for the synthesis of novel, highly functionalized heterocyclic compounds. The combination of the reactive phenacyl bromide moiety with the potential for further functionalization at the iodo-position, and the inherent properties imparted by the trifluoromethyl group, makes it an attractive starting material for generating libraries of complex molecules for biological screening.

Key areas of investigation are expected to include:

Synthesis of Novel Heterocycles: Utilizing the α-bromo ketone for reactions with various binucleophiles to construct novel tri-substituted five and six-membered heterocycles.

Medicinal Chemistry: Incorporating the 3-iodo-5-(trifluoromethyl)phenyl scaffold into molecules of medicinal interest, leveraging the unique properties of the trifluoromethyl group to enhance biological activity, and using the iodo-group as a handle for late-stage functionalization to explore structure-activity relationships.

Materials Science: Exploring the use of this compound in the synthesis of novel organic materials, where the halogen and trifluoromethyl groups can influence properties such as liquid crystallinity, and photophysical characteristics.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrF₃IO |

| Molecular Weight | 392.94 g/mol |

| Appearance | Off-white crystalline needles. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLOXLJXBDELNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 3 Iodo 5 Trifluoromethyl Phenacyl Bromide

Reactivity of the Phenacyl Bromide Moiety

The phenacyl bromide portion of the molecule, specifically the α-bromo ketone, is characterized by a highly electrophilic α-carbon due to the inductive effects of both the adjacent carbonyl group and the bromine atom. This renders it susceptible to a variety of reactions with nucleophiles.

Nucleophilic Substitution and Addition Reactions at the α-Bromo Ketone Center

The primary reaction pathway for the α-bromo ketone is nucleophilic substitution, typically proceeding through an SN2 mechanism. The carbon atom bonded to the bromine is an excellent electrophile, readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion.

Common nucleophiles that react at this center include amines, carboxylates, thiolates, and azide (B81097) ions. For instance, the reaction with primary or secondary amines leads to the formation of α-amino ketones, which are valuable intermediates in medicinal chemistry. Similarly, reaction with sodium azide can produce α-azido ketones, precursors for the synthesis of α-amino ketones or various nitrogen-containing heterocycles. The general reactivity of α-haloketones in nucleophilic substitution makes them key precursors for numerous complex molecules. libretexts.org

The table below illustrates typical nucleophilic substitution reactions involving phenacyl bromide derivatives.

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | R₂NH | α-Amino ketone |

| Thiolate | R-SH / Base | α-Thio ketone |

| Carboxylate | R-COOH / Base | Phenacyl ester |

| Azide | NaN₃ | α-Azido ketone |

| Cyanide | NaCN | α-Cyano ketone |

This table represents generalized reactions of the phenacyl bromide moiety.

Cyclization and Condensation Reactions Initiated by the α-Bromo Ketone

The electrophilic nature of the α-bromo ketone moiety makes 3-Iodo-5-(trifluoromethyl)phenacyl bromide a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These reactions often involve a bifunctional nucleophile that first attacks the α-carbon, followed by an intramolecular condensation with the carbonyl group.

A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide. In the case of this compound, reaction with a thioamide would yield a 2,4-disubstituted thiazole, bearing the 3-iodo-5-(trifluoromethyl)phenyl group at position 4. Similarly, reaction with amidines can lead to the formation of substituted imidazoles, a core structure in many pharmaceuticals. researchgate.net These cyclocondensation reactions are fundamental in heterocyclic chemistry, providing access to five-membered rings with one or more heteroatoms. organic-chemistry.org

The general scheme for these reactions involves the initial SN2 attack by the sulfur or nitrogen atom of the thioamide or amidine on the α-bromo carbon, followed by cyclization and dehydration to form the aromatic heterocyclic ring.

Reactivity of the Aryl Iodide Functionality

The carbon-iodine (C-I) bond on the aromatic ring is another key site of reactivity. Among aryl halides, aryl iodides are the most reactive in transition metal-catalyzed cross-coupling reactions due to the lower C-I bond dissociation energy. researchgate.net This allows for selective functionalization of the aromatic ring without disturbing the phenacyl bromide moiety, provided the reaction conditions are carefully controlled.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The aryl iodide in this compound is an excellent substrate for these transformations.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. organic-chemistry.org Using a palladium catalyst, typically in the presence of a copper(I) co-catalyst and an amine base, this compound can be reacted with various alkynes to introduce an alkynyl substituent at the 3-position of the phenyl ring. nih.gov This reaction is generally conducted under mild conditions, which helps to preserve the α-bromo ketone functionality. pitt.edu

Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or boronate ester. diva-portal.org This is one of the most versatile cross-coupling methods, known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com Reacting this compound with an aryl or vinyl boronic acid would yield a biaryl or styrenyl derivative, respectively.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction would attach a vinyl group to the 3-position of the aromatic ring, creating a substituted styrene (B11656) derivative. organic-chemistry.org

The table below summarizes the reactants and typical products for these coupling reactions.

| Reaction Name | Coupling Partner | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-alkyne |

| Suzuki | Boronic Acid (R-B(OH)₂) | Biaryl or Aryl-alkene |

| Heck | Alkene (CH₂=CHR) | Aryl-alkene (Styrene derivative) |

This table represents the expected outcomes of palladium-catalyzed cross-coupling reactions on the aryl iodide moiety.

Other Metal-Mediated Transformations Involving the Carbon-Iodine Bond

Beyond palladium catalysis, the carbon-iodine bond can participate in other metal-mediated transformations. For example, copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, although these often require harsher conditions than palladium-catalyzed couplings. Additionally, the aryl iodide can undergo metal-halogen exchange with organolithium or Grignard reagents to form an organometallic species. This intermediate can then be reacted with various electrophiles, providing an alternative route to functionalization at the 3-position.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group at the 5-position exerts a profound influence on the reactivity of the entire molecule through both electronic and steric effects.

Electronic Effects: The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect (-I) significantly decreases the electron density of the aromatic ring. This has several consequences:

Aryl Iodide Reactivity: The electron-deficient nature of the aromatic ring facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, generally increasing the reactivity of the aryl iodide compared to electron-rich analogues.

Carbonyl Reactivity: The electron-withdrawing effect is transmitted to the phenacyl carbonyl group, increasing its electrophilicity. This can enhance the rate of nucleophilic addition to the carbonyl carbon and may also slightly increase the acidity of the α-protons, although the primary reactive site remains the α-bromo carbon.

Ring Deactivation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution.

Steric Effects: The trifluoromethyl group is bulkier than a hydrogen or methyl group. Its steric hindrance can influence the approach of reagents to the adjacent iodine atom (in the meta position). While this effect is less pronounced than it would be for an ortho substituent, it can still play a role in modulating the rates of cross-coupling reactions, particularly with bulky coupling partners or ligands on the metal catalyst. semanticscholar.org

Directing Effects and Electron-Withdrawing Properties

The chemical behavior of this compound is profoundly influenced by the electronic properties of the iodo and trifluoromethyl substituents on the aromatic ring. Both groups are strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by reducing its electron density. scielo.org.mx The nature of their electron-withdrawing effect, however, is a combination of inductive and resonance effects.

The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. researchgate.net Its effect is primarily due to the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms. researchgate.net This group pulls electron density from the ring through the sigma bond framework, significantly lowering the electron density at all positions (ortho, meta, and para). The -CF₃ group does not have a significant resonance-donating (+M) effect and is considered to have a resonance-withdrawing (-M) effect, further enhancing its deactivating nature. Consequently, it is a strong deactivator and a meta-director for electrophilic aromatic substitution. nih.gov

In this compound, the cumulative effect of these two deactivating groups makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophiles. The directing effects are competitive: the iodo group directs ortho/para to its position (positions 2, 4, and 6), while the trifluoromethyl group directs meta to its position (positions 2, 4, and 6). In this case, both substituents direct incoming electrophiles to the same available positions (2, 4, and 6), reinforcing the regiochemical outcome of any potential electrophilic substitution.

The electron-withdrawing nature of these substituents also impacts the reactivity of the phenacyl bromide moiety. By withdrawing electron density from the carbonyl group, they increase its electrophilicity, making it more susceptible to nucleophilic attack. Simultaneously, they influence the acidity of the α-hydrogens on the methylene (B1212753) group (-CH₂Br).

The quantitative measure of these electronic effects can be described by Hammett substituent constants (σ), which are summarized in the table below.

| Substituent | σmeta | σpara | Primary Electronic Effect |

|---|---|---|---|

| -I (Iodo) | +0.352 | +0.18 | Strong -I, Weak +M |

| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strong -I, Weak -M |

Data sourced from various compilations of Hammett constants. bluffton.eduwikipedia.org

Steric Considerations in Reaction Pathways

Steric hindrance plays a critical role in dictating the feasibility and outcome of chemical reactions involving this compound. The presence of two bulky substituents, the iodo atom and the trifluoromethyl group, at the 3 and 5 positions of the phenyl ring creates a sterically crowded environment that can influence reaction pathways in several ways.

Secondly, in the context of potential electrophilic aromatic substitution, the steric bulk of the iodo and trifluoromethyl groups can influence the regioselectivity. Although the electronic effects of both groups direct incoming electrophiles to the 2, 4, and 6 positions, access to the 2 and 6 positions (ortho to the iodo and meta to the trifluoromethyl, and vice versa) is sterically more hindered than access to the 4 position (para to the iodo and meta to the trifluoromethyl). Therefore, reactions occurring at the aromatic ring would likely show a preference for substitution at the less hindered 4-position.

The relative sizes of these groups can be compared using their van der Waals radii, which provide an estimate of their steric bulk.

| Atom/Group | Van der Waals Radius (Å) | Van der Waals Volume (ų) |

|---|---|---|

| Iodine (I) | 1.98 | 32.5 |

| Trifluoromethyl (-CF₃) | ~2.7 (estimated) | 39.8 |

| Hydrogen (H) | 1.20 | 7.2 |

Van der Waals radii and volumes are compiled from various sources. The radius for the CF₃ group is an effective value, as it is a polyatomic group. researchgate.netvaia.comwikipedia.org The data clearly shows that both the iodo and trifluoromethyl groups are significantly larger than a hydrogen atom, imposing substantial steric constraints on the molecule's reactivity.

Mechanistic Investigations and Computational Studies of this compound Reactions

Radical Pathways and Radical Trap Experiments

While many reactions of phenacyl bromides proceed through ionic mechanisms (such as Sₙ2 substitution), the possibility of radical pathways, particularly under photochemical or thermally initiated conditions, must be considered. rsc.org For this compound, a radical mechanism could be initiated by the homolytic cleavage of the weak carbon-bromine bond at the α-position. This would generate a resonance-stabilized phenacyl radical and a bromine radical.

The presence of such short-lived radical intermediates can be experimentally verified using radical trap experiments. A common and effective radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, abbreviated as TEMPO. acs.org TEMPO is a stable radical that does not initiate reactions on its own but reacts rapidly and irreversibly with transient carbon-centered radicals. researchgate.netnih.gov

If a reaction involving this compound proceeds via a radical pathway, the addition of TEMPO to the reaction mixture would result in the formation of a stable TEMPO-adduct. The detection of this adduct, typically via mass spectrometry or NMR spectroscopy, provides strong evidence for the existence of a radical intermediate. rsc.orgacs.org Conversely, the absence of this adduct, or the lack of inhibition of the reaction in the presence of TEMPO, would suggest that a radical pathway is not operative.

Hypothetical Radical Trap Experiment Finding:

| Reaction Condition | Added Reagent | Primary Product Yield | TEMPO-Adduct Detected? | Mechanistic Implication |

|---|---|---|---|---|

| UV irradiation (300 nm) | None | Product A (e.g., from dimerization) | N/A | - |

| UV irradiation (300 nm) | TEMPO (2 equiv.) | Significantly Reduced | Yes | Radical pathway is likely operative |

| Dark, Room Temp, Nucleophile | TEMPO (2 equiv.) | No significant change | No | Ionic (e.g., Sₙ2) pathway is likely |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a powerful tool in modern organic chemistry for elucidating complex reaction mechanisms, predicting reactivity, and understanding selectivity. nih.govnih.gov For a molecule like this compound, DFT calculations can provide invaluable insights into its chemical behavior that may be difficult to obtain experimentally.

DFT calculations can be employed to model various potential reaction pathways. For instance, in a nucleophilic substitution reaction, DFT can be used to calculate the energy profile for both a concerted Sₙ2 mechanism and a stepwise radical mechanism. This involves locating and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states connecting them. researchgate.netpsu.edu The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway allows for a quantitative comparison; the pathway with the lower activation energy is predicted to be the kinetically favored one. nih.gov

Furthermore, DFT can be used to rationalize the regioselectivity of electrophilic aromatic substitution. By calculating the energies of the different possible sigma-complex intermediates (ortho, meta, or para to a given substituent), chemists can predict the most likely site of attack. nih.gov The calculations can also map the molecular electrostatic potential (MEP) onto the electron density surface of the molecule, visually identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scielo.org.mx For this compound, such a map would highlight the electrophilic character of the carbonyl and α-carbons and the relative nucleophilicity of the different positions on the aromatic ring.

Information Obtainable from DFT Studies:

| Computational Task | Derived Information | Chemical Insight |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure |

| Transition State Search | Structure and energy of transition states | Allows calculation of activation barriers (reaction rates) |

| Frequency Calculation | Vibrational frequencies (e.g., IR spectrum) | Confirms a structure is a minimum or a true transition state |

| MEP Mapping | Electron density and electrostatic potential | Identifies nucleophilic and electrophilic sites |

| Reaction Path Following (IRC) | Connects transition state to reactants and products | Confirms the proposed reaction mechanism |

Applications of 3 Iodo 5 Trifluoromethyl Phenacyl Bromide in Complex Organic Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The phenacyl bromide unit is a well-established precursor for the synthesis of a multitude of heterocyclic compounds. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (C-Br bond) allows for a variety of cyclization strategies. The iodo and trifluoromethyl substituents on the phenyl ring of 3-Iodo-5-(trifluoromethyl)phenacyl bromide further modulate its reactivity and provide additional points for molecular diversification.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Imidazothiazoles, Oxadiazoles, Triazoles)

The reaction of α-haloketones with various nitrogen-containing nucleophiles is a classical and powerful method for the synthesis of nitrogen heterocycles. While direct literature examples for this compound are not extensively documented for all classes, its reactivity can be inferred from analogous substituted phenacyl bromides.

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. Phenacyl bromides can serve as precursors to the necessary 1,3-dicarbonyl synthons. For instance, reaction with a suitable active methylene (B1212753) compound can be followed by cyclization with hydrazine. The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial condensation step.

Imidazothiazoles: The Hantzsch thiazole (B1198619) synthesis, a well-known method, involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. This reaction can be extended to the synthesis of fused heterocyclic systems like imidazothiazoles. By reacting this compound with a 2-aminoimidazole derivative bearing a thiocarbonyl group, one could anticipate the formation of an imidazothiazole scaffold.

Oxadiazoles and Triazoles: The construction of 1,3,4-oxadiazoles and 1,2,4-triazoles can be achieved from acylhydrazides. This compound can be envisioned to react with hydrazine to form a hydrazone, which can then undergo further reactions. For example, cyclization of an acylhydrazone derived from this phenacyl bromide with a suitable one-carbon synthon could lead to the formation of these five-membered heterocycles. The trifluoromethyl group can influence the electronic properties and stability of the resulting heterocyclic ring.

| Heterocycle | General Precursors | Potential Role of this compound |

| Pyrazoles | 1,3-Dicarbonyls and Hydrazines | Precursor to the 1,3-dicarbonyl equivalent. |

| Imidazothiazoles | α-Haloketones and Thioamides | Direct reactant in Hantzsch-type synthesis. |

| Oxadiazoles | Acylhydrazides | Precursor to key hydrazone intermediates. |

| Triazoles | Acylhydrazides | Precursor to key hydrazone intermediates. |

Formation of Oxygen- and Sulfur-Containing Heterocyclic Systems

Analogous to the synthesis of nitrogen heterocycles, this compound is a potential precursor for oxygen- and sulfur-containing rings.

Oxygen-Containing Heterocycles: The Feist-Benary furan (B31954) synthesis, for example, involves the reaction of an α-haloketone with a β-dicarbonyl compound. The reaction of this compound with an enolate of a β-ketoester could provide access to substituted furans. The electron-withdrawing nature of the trifluoromethyl group might influence the regioselectivity of the reaction.

Sulfur-Containing Heterocycles: The Gewald synthesis of thiophenes utilizes an α-mercapto ketone, which can be prepared from an α-haloketone. Thus, this compound could be converted to the corresponding α-mercapto ketone, which upon reaction with an activated nitrile and elemental sulfur, would yield a polysubstituted thiophene.

Utility in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and saving time and resources. Phenacyl bromides are excellent substrates for such reactions due to their dual electrophilic sites.

Efficient One-Pot Synthetic Strategies

The reactivity of this compound makes it an ideal candidate for one-pot syntheses. For example, a three-component reaction between this phenacyl bromide, a primary amine, and an active methylene compound could lead to the formation of highly substituted pyrroles in a single step. Similarly, MCRs involving isocyanides are known to proceed with α-haloketones to generate a variety of heterocyclic scaffolds. The substituents on the phenyl ring of this compound would be incorporated into the final product, allowing for the generation of a library of diverse compounds.

Modular Assembly of Diverse Chemical Scaffolds

The sequential reactivity of the different functional groups in this compound allows for a modular approach to the synthesis of complex scaffolds. For instance, the α-bromo ketone can first participate in the formation of a heterocyclic core, and the iodo group on the phenyl ring can then be used in a subsequent cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck coupling) to introduce additional complexity. This modularity is highly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Derivatization for Accessing Advanced Molecular Architectures

Beyond the direct formation of five- and six-membered heterocycles, this compound can serve as a starting point for more complex molecular architectures. The presence of the iodine atom is particularly significant in this regard.

The iodo group can be readily transformed into a variety of other functional groups through well-established methodologies. For example, it can be converted to a boronic acid or ester, which can then participate in Suzuki coupling reactions to form biaryl systems. It can also be used in Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing access to a wide range of substituted aromatic compounds.

Functional Group Interconversions Leading to Polyfunctionalized Carbonyl Compounds

The α-bromoketone moiety in this compound is a highly reactive electrophilic center, making it an excellent substrate for various functional group interconversions. One of the most prominent applications is in the Hantzsch thiazole synthesis, a classic condensation reaction that yields highly functionalized thiazole rings, which are themselves valuable substructures in numerous biologically active compounds.

In a typical Hantzsch synthesis, an α-haloketone is reacted with a thioamide or thiourea. The reaction of this compound with thiourea, for instance, is expected to proceed via a well-established mechanism to yield 2-amino-4-(3-iodo-5-(trifluoromethyl)phenyl)thiazole. This transformation effectively converts the α-bromoketone into a more complex, polyfunctionalized heterocyclic system. asianpubs.org The resulting aminothiazole contains the intact iodo and trifluoromethyl-substituted phenyl ring, a primary amino group, and the thiazole core, offering multiple points for further synthetic elaboration.

The general reaction scheme for the Hantzsch thiazole synthesis using a substituted phenacyl bromide is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis

This reaction is highly versatile, and by employing various substituted thioamides in place of thiourea, a diverse library of 2-substituted-4-(3-iodo-5-(trifluoromethyl)phenyl)thiazoles can be generated. researchgate.net These thiazole derivatives are valuable polyfunctionalized carbonyl compounds in their own right and serve as key intermediates in the synthesis of more complex molecules.

Table 1: Representative Thiazole Derivatives from Substituted Phenacyl Bromides

| α-Haloketone | Thioamide/Thiourea | Product | Yield (%) |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Thioacetamide | 2-Methyl-4-(4-chlorophenyl)thiazole | Good |

| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Phenylthiourea | 2-(Phenylamino)-4-(3-nitrophenyl)thiazole | Moderate-High |

| This compound | Thiourea | 2-Amino-4-(3-iodo-5-(trifluoromethyl)phenyl)thiazole | Expected to be High |

Note: The yield for the reaction with this compound is an educated estimation based on analogous reactions.

Synthesis of Bioactive Analogs and Precursors

The structural motifs present in this compound, and the heterocyclic systems derived from it, are found in a range of bioactive molecules. This makes it a valuable precursor for the synthesis of analogs of known drugs and novel therapeutic candidates.

One area of significant interest is the development of protein kinase inhibitors. nih.gov Many kinase inhibitors feature a substituted phenyl ring and a heterocyclic core that interacts with the ATP-binding site of the enzyme. The 3-(trifluoromethyl)phenyl group, in particular, is a common feature in a number of potent kinase inhibitors. For example, derivatives containing this moiety have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. nih.govnih.gov The synthesis of such inhibitors often involves the coupling of a heterocyclic core with a suitably functionalized aromatic side chain. The aminothiazole derived from this compound as described in the previous section would be an ideal starting material for the synthesis of a library of potential p38 MAPK inhibitors through N-acylation or other modifications of the 2-amino group.

Another important class of therapeutic targets is the neurokinin receptors. Specifically, antagonists of the neurokinin-1 (NK-1) receptor have been developed for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. Several potent NK-1 receptor antagonists incorporate a 3,5-bis(trifluoromethyl)benzyl moiety. nih.govnih.gov While not a direct match, the 3-iodo-5-(trifluoromethyl)phenyl group of the title compound can be considered a bioisostere or a modifiable precursor. The iodine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) in this region of the molecule. This strategic modification could lead to the discovery of novel NK-1 receptor antagonists with improved properties.

The general approach to utilizing this compound as a precursor for bioactive analogs is outlined below:

Scheme 2: General Synthetic Pathway from this compound to Bioactive Analogs

Table 2: Bioactive Scaffolds Accessible from this compound Precursors

| Bioactive Target | Key Structural Motif | Potential Precursor from Title Compound | Relevant Synthetic Transformation |

| p38 MAP Kinase | Substituted (Trifluoromethyl)phenyl Heterocycle | 2-Amino-4-(3-iodo-5-(trifluoromethyl)phenyl)thiazole | N-Acylation, Suzuki Coupling |

| Neurokinin-1 (NK-1) Receptor | (Trifluoromethyl)phenyl Moiety | 4-(3-Iodo-5-(trifluoromethyl)phenyl) Substituted Heterocycles | Suzuki Coupling, Sonogashira Coupling |

| Tyrosine Kinases | Substituted Phenylaminopyrimidines | 3-Iodo-5-(trifluoromethyl)aniline (via reduction of a derivative) | Buchwald-Hartwig Amination |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Iodo 5 Trifluoromethyl Phenacyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the elucidation of the molecular structure of 3-Iodo-5-(trifluoromethyl)phenacyl bromide. By analyzing the interactions of atomic nuclei in a magnetic field, detailed information regarding the connectivity and spatial arrangement of atoms can be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal key structural features. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group and the bromine atom would likely appear as a singlet in the region of 4.4-4.8 ppm. The aromatic protons would present as distinct multiplets in the downfield region, typically between 7.5 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern of the benzene (B151609) ring.

Carbon-¹³ (¹³C) NMR provides further insight into the carbon framework. The carbonyl carbon is expected to be the most downfield signal, appearing around 190 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will exhibit a complex pattern of signals in the 120-140 ppm range, with their chemical shifts influenced by the electron-withdrawing effects of the iodo, trifluoromethyl, and phenacyl bromide moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~190 |

| CH₂Br | ~4.6 | ~30 |

| Ar-H | ~7.8 - 8.2 | - |

| Ar-C | - | ~120 - 140 |

| Ar-CI | - | ~95 |

| Ar-CCF₃ | - | ~135 (q) |

| CF₃ | - | ~123 (q) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds.

Two-Dimensional NMR Techniques for Complex Spectral Assignments

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the chemical shifts of directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range connectivities (2-3 bonds) between protons and carbons, helping to piece together the molecular framework. For instance, an HMBC correlation between the methylene protons and the carbonyl carbon would confirm the phenacyl bromide moiety.

Infrared (IR) and Mass Spectrometry (MS) Applications

Vibrational spectroscopy and mass spectrometry provide complementary information to NMR for a comprehensive structural characterization.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1690-1710 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely appear as strong bands between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Br stretching vibration will be observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | Medium |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| C-F Stretch (CF₃) | ~1100 - 1300 | Strong |

| C-Br Stretch | ~500 - 600 | Medium |

Note: These are approximate ranges and the exact frequencies can be influenced by the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, with the molecular formula C₉H₅BrF₃IO, the theoretical exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. The isotopic pattern, particularly due to the presence of bromine and iodine, would further aid in the confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into the molecular conformation, bond geometries, and the intricate network of intermolecular interactions that dictate the packing of molecules in the crystal lattice. While the specific crystal structure of this compound is not widely available in published literature, analysis of closely related halogenated and trifluoromethyl-substituted aromatic compounds allows for a detailed extrapolation of its likely solid-state characteristics.

The molecular structure of this compound consists of a central acetophenone (B1666503) core, substituted with an iodine atom and a trifluoromethyl group on the phenyl ring, and a bromine atom on the α-carbon. X-ray diffraction studies on analogous structures, such as other phenacyl bromides and substituted benzamides, reveal common conformational features. researchgate.net The phenacyl moiety (C₆H₅CO-CH₂-) is generally not perfectly planar. The primary determinant of the molecule's conformation is the torsion angle between the plane of the phenyl ring and the plane of the carbonyl group (C=O). Additionally, the orientation of the C-Br bond relative to the carbonyl group is a key conformational parameter.

In related structures, the trifluoromethyl group's C-F bonds average around 1.35 Å, with F-C-F bond angles of approximately 103°. nih.gov The bond lengths and angles within the molecule are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the iodine, trifluoromethyl, and carbonyl groups significantly impacts the electronic distribution and geometry of the phenyl ring. The C-I and C-Br bond lengths are expected to fall within typical ranges for such aromatic and α-keto halides, respectively.

Table 1: Expected Bond Geometries for this compound based on Analogous Structures

| Parameter | Atom Pair/Triplet | Expected Value | Reference Analog |

|---|---|---|---|

| Bond Length | C-I | ~2.10 Å | Aromatic Iodides |

| Bond Length | C-CF₃ | ~1.50 Å | Trifluoromethyl Arenes |

| Bond Length | C-F | ~1.35 Å | Trifluoromethyl Groups nih.gov |

| Bond Length | C=O | ~1.22 Å | Acetophenones |

| Bond Length | Cα-Br | ~1.94 Å | α-Bromo Ketones |

| Bond Angle | F-C-F | ~103° | Trifluoromethyl Groups nih.gov |

| Bond Angle | C(ring)-C(ring)-I | ~120° | Substituted Benzenes |

| Bond Angle | C(ring)-C=O | ~120° | Acetophenones |

| Bond Angle | O=C-Cα | ~120° | α-Bromo Ketones |

Note: These values are estimations based on data from structurally similar compounds and may vary in the actual crystal structure.

The solid-state architecture of this compound would be governed by a variety of weak intermolecular interactions, which collectively stabilize the crystal lattice. The presence of multiple halogen atoms (I, Br, F) and a carbonyl group creates numerous possibilities for specific and directional interactions.

Halogen bonding is expected to be a prominent feature, where the iodine and bromine atoms act as electrophilic "halogen bond donors" interacting with nucleophilic partners like the carbonyl oxygen. Interactions such as C-I···O and C-Br···O are highly probable. Furthermore, self-complementary halogen-halogen contacts, such as I···I and Br···Br, are known to direct the assembly of similar molecules in the solid state, often forming chain or ribbon-like motifs. researchgate.net A comprehensive theoretical and database study on C–Br···Br–C interactions shows them to be stabilizing, dominated by dispersion forces with a significant electrostatic component. rsc.org

Conventional and non-conventional hydrogen bonds also play a crucial role. The aromatic C-H groups and the methylene (CH₂) protons can act as hydrogen bond donors to the carbonyl oxygen (C-H···O) or the bromine atom (C-H···Br).

The trifluoromethyl group contributes significantly to the packing through fluorine-based interactions. These can include F···F contacts and C-F···π interactions, where the electron-deficient fluorine atoms interact with the electron-rich π-system of an adjacent phenyl ring. The interplay of these diverse and relatively weak forces dictates the final, most thermodynamically stable, crystal packing arrangement.

Table 2: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Halogen Bond | C-I | O=C | Iodine atom interacts with the carbonyl oxygen. |

| Halogen Bond | C-Br | O=C | Bromine atom interacts with the carbonyl oxygen. |

| Halogen-Halogen | C-I | I-C | Self-complementary interaction forming molecular chains. researchgate.net |

| Halogen-Halogen | C-Br | Br-C | Type I or Type II interactions stabilizing the lattice. rsc.org |

| Hydrogen Bond | C(aryl)-H | O=C | Aromatic proton interacts with the carbonyl oxygen. |

| Hydrogen Bond | C(α)-H | O=C | Methylene proton interacts with the carbonyl oxygen. |

| Hydrogen Bond | C-H | Br-C | A weak interaction involving the bromine atom as an acceptor. |

| Fluorine Contact | F···F | F···F | van der Waals interactions between fluorine atoms. |

Theoretical Methods in Support of Structural Analysis

Computational chemistry provides powerful tools that complement experimental techniques like X-ray crystallography. Theoretical methods, particularly those based on quantum mechanics, can predict molecular structures, properties, and spectroscopic data, offering deeper insights into the behavior of molecules like this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net DFT calculations can be employed to determine the optimized, lowest-energy geometry of a single molecule in the gas phase. This theoretical structure provides a valuable reference point for comparison with the solid-state geometry obtained from X-ray crystallography, helping to identify the effects of crystal packing forces on molecular conformation.

Beyond geometry optimization, DFT is instrumental in elucidating the electronic properties of the molecule. echemcom.comsamipubco.com Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals reveals the most probable sites for nucleophilic and electrophilic attack. Additionally, DFT calculations can predict the molecular dipole moment and generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich and electron-deficient regions of the molecule.

Theoretical methods are also highly effective in predicting spectroscopic data, which can be used to interpret and validate experimental results. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. Comparing this predicted spectrum with an experimental one aids in the assignment of specific absorption bands to particular vibrational modes within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated and correlated with experimental spectra to confirm the structural assignment. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Furthermore, computational methods can be used to systematically explore the conformational flexibility of the molecule. researchgate.net For this compound, this involves calculating the energy as a function of the rotation around key single bonds, such as the C(aryl)–C(carbonyl) bond and the C(carbonyl)–C(α) bond. This analysis, known as a potential energy surface scan, helps to identify the most stable low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior.

Emerging Research Frontiers and Future Prospects for 3 Iodo 5 Trifluoromethyl Phenacyl Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the α-bromo ketone in 3-Iodo-5-(trifluoromethyl)phenacyl bromide is a prime target for catalytic activation. Future research is anticipated to focus on developing novel catalytic systems to control and enhance its reactivity in a selective manner.

Palladium-catalyzed reactions, for instance, have shown promise in the ortho-arylation of N-phenacylpyridinium bromide through C-H bond activation. nih.gov This suggests that with a suitable directing group, palladium catalysis could be employed for selective C-H functionalization of the aromatic ring of this compound, opening avenues for the synthesis of complex poly-substituted aromatic compounds.

Furthermore, metal-free catalytic systems are gaining prominence. The use of hypervalent iodine reagents for the C(sp3)-H bromination of aromatic ketones presents a milder and more environmentally friendly alternative to traditional methods. ias.ac.in Adapting such catalytic systems for reactions involving this compound could lead to more efficient and sustainable synthetic protocols. The development of catalysts that can selectively activate the C-Br bond in the presence of the C-I bond, or vice versa, would be a significant advancement, allowing for stepwise and controlled functionalization of the molecule.

| Catalyst Type | Potential Application for this compound | Expected Outcome |

| Palladium-based catalysts | Directed C-H arylation of the aromatic ring | Synthesis of complex, polysubstituted aromatic structures |

| Hypervalent iodine reagents | Metal-free activation for nucleophilic substitution | Greener and more selective synthetic routes |

| Dual-catalytic systems | Orthogonal activation of C-Br and C-I bonds | Stepwise and controlled derivatization |

Exploration of Photoredox and Electro-Organic Transformations

Photoredox and electro-organic catalysis offer powerful tools for radical generation under mild conditions, which could unlock novel reaction pathways for this compound. mdpi.com The α-bromo ketone moiety is an excellent precursor for the generation of α-acyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Recent studies have demonstrated the use of metallaphotoredox catalysis for the cross-electrophile coupling of α-chloro carbonyls with aryl halides. nih.gov A similar strategy could be envisioned for this compound, enabling its coupling with a wide range of aryl and heteroaryl halides. This would provide a direct route to valuable α-aryl ketone building blocks. Furthermore, the photocatalytic dehalogenation of α-bromoacetophenones has been reported, suggesting that selective de-bromination or de-iodination of the target molecule could be achieved under specific photoredox conditions. researchgate.netresearchgate.net

Electro-organic synthesis provides an alternative, reagent-free method for generating radical intermediates. nih.govresearchgate.net The electrochemical reduction of the C-Br or C-I bond in this compound could be precisely controlled by the applied potential, offering a high degree of selectivity. The resulting radical species could then be trapped with various electrophiles or undergo cyclization reactions to construct complex molecular architectures.

| Method | Potential Transformation of this compound | Potential Products |

| Metallaphotoredox Catalysis | Cross-electrophile coupling with aryl halides | α-Aryl-3-iodo-5-(trifluoromethyl)acetophenones |

| Photocatalytic Dehalogenation | Selective removal of bromine or iodine | 3-Iodo-5-(trifluoromethyl)acetophenone or 3-(Trifluoromethyl)phenacyl bromide |

| Electro-organic Reduction | Generation of α-acyl radicals and subsequent reactions | Dimerized products, or addition products with various electrophiles |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. elveflow.com The synthesis and reactions of α-haloketones are particularly well-suited for flow chemistry. acs.orgamazonaws.comacs.org The generation of potentially hazardous intermediates can be managed more effectively in a microreactor, where the reaction volume is small and precise control over reaction parameters such as temperature and residence time is possible. vapourtec.com

Future research will likely focus on developing continuous flow methods for the synthesis and subsequent functionalization of this compound. This could involve, for example, the in-line generation of the phenacyl bromide followed by an immediate reaction with a nucleophile in a subsequent reactor module. researchgate.net Such integrated, multi-step flow processes would streamline the synthesis of derivatives and minimize the handling of reactive intermediates.

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the exploration of the chemical space around the this compound scaffold. High-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological evaluation would become feasible.

Design and Synthesis of Next-Generation Reagents Based on the this compound Scaffold

Phenacyl bromides are well-established as versatile building blocks for the synthesis of a wide array of heterocyclic compounds. tandfonline.comresearchgate.netnih.gov The presence of the iodo and trifluoromethyl substituents on the aromatic ring of this compound provides additional opportunities for designing next-generation reagents with unique properties and reactivity.

For instance, the iodo group can serve as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 3-position of the phenyl ring. The trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals, can enhance the metabolic stability and binding affinity of the resulting molecules.

Future work in this area will likely involve the use of this compound in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. nih.gov The development of novel reagents derived from this scaffold could lead to the discovery of new bioactive molecules with applications in medicine and materials science. For example, its reaction with thiourea (B124793) or thioamides can lead to the formation of substituted thiazoles, a privileged scaffold in medicinal chemistry. researchgate.net

Theoretical and Computational Advances in Predicting Novel Reactivity and Applications

Theoretical and computational chemistry are poised to play a crucial role in guiding the experimental exploration of this compound's reactivity. scilit.com Density functional theory (DFT) calculations can be employed to elucidate the mechanisms of its reactions, predict the feasibility of novel transformations, and understand the influence of the iodo and trifluoromethyl substituents on its electronic structure and reactivity. up.ac.za

Computational studies can help in the rational design of catalysts for specific transformations, predicting the most effective ligands and reaction conditions. nih.gov For example, by modeling the transition states of different reaction pathways, it may be possible to predict which catalytic system would favor a desired product. Furthermore, computational screening of virtual libraries of derivatives of this compound could help to identify candidates with desirable properties for specific applications, such as binding to a biological target.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile chemical building block.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of nucleophilic substitution and radical reactions | Understanding reaction pathways and predicting product distributions |

| Molecular Docking | Screening of derivatives against biological targets | Identification of potential drug candidates |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed transformations | Design of novel biocatalysts for reactions involving the scaffold |

Q & A

Q. What are the standard synthetic routes for 3-Iodo-5-(trifluoromethyl)phenacyl bromide?

The synthesis typically involves sequential halogenation and fluorination of phenacyl precursors. A common method includes bromination of 3,5-difluorobenzyl alcohol using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in ether, followed by iodination at the meta position . Purity optimization (≥95%) is achieved via column chromatography or recrystallization, as noted in industrial-scale protocols .

Q. What spectroscopic techniques are recommended for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying substitution patterns, particularly the trifluoromethyl (-CF₃) and iodo (-I) groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ≈ 388.13 for C₁₄H₈F₃IN₂) .

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and iodine positioning .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H319/H315 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) and avoid dust formation .

- Storage : Store in amber glass containers at ≤25°C, away from oxidizers and bases .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF₃ group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the phenacyl carbon. This facilitates Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl derivatives useful in drug intermediates . Kinetic studies suggest reaction rates increase by ~30% compared to non-fluorinated analogs under Pd(PPh₃)₄ catalysis .

Q. What strategies optimize reaction yields in halogen-exchange reactions?

- Catalyst Selection : CuI/1,10-phenanthroline systems improve iodine retention during substitutions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, achieving >80% yield in Ullmann-type couplings .

- Temperature Control : Reactions at 60–80°C minimize byproducts like dehalogenated species .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial assays (e.g., MIC values ranging from 2–16 µg/mL) may arise from:

- Strain Variability : Test against standardized panels (e.g., ATCC strains) .

- Solubility Limits : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dispersion .

- Assay Conditions : Standardize incubation time and temperature to reduce variability .

Methodological and Analytical Challenges

Q. What purification techniques address low yields in multi-step syntheses?

Q. How to characterize stability under catalytic conditions?

Q. What computational methods predict regioselectivity in electrophilic substitutions?

- DFT Calculations : B3LYP/6-311+G(d,p) models identify iodine as a directing group, favoring para-substitution in nitration reactions .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions prone to nucleophilic attack .

Application-Driven Research

Q. How is this compound utilized in medicinal chemistry?

It serves as a key intermediate for:

- Anticancer Agents : Suzuki couplings generate tyrosine kinase inhibitors with IC₅₀ values <100 nM .

- Antimicrobials : Derivatives show activity against MRSA via membrane disruption (validated by SEM imaging) .

- PET Tracers : ¹²⁴I-labeled analogs enable tumor imaging in preclinical models .

Q. What role does it play in materials science?

- Polymer Modification : Incorporation into fluoropolymers enhances thermal stability (Tg increase by 20°C) .

- Liquid Crystals : Trifluoromethyl-iodo motifs improve mesophase ranges in display technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.